1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclohexyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYZOBKJYPYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729152 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786727-04-6 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexyl hydrazine with trifluoromethyl ketone to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of more efficient catalysts, higher yield reagents, and continuous flow reactors to enhance the overall efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various substituted pyrazoles, esters, and reduced derivatives .
Scientific Research Applications
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be contextualized against related pyrazole-4-carboxylic acid derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₁H₁₃F₃N₂O₂.
Key Observations :
Substituent Position and Acidity :
- The position of the -CF₃ group significantly impacts acidity. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C3 -CF₃) exhibits stronger acidity than its C5 -CF₃ analogs due to proximity to the carboxylic acid group .
- In contrast, the C5 -CF₃ group in the target compound may reduce steric hindrance near the carboxylic acid, favoring hydrogen-bonding interactions in crystal lattices .
Pyridinyl-substituted analogs (e.g., 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]) demonstrate dual -CF₃ groups, which may improve binding to hydrophobic enzyme pockets .
Synthetic Accessibility :
- Ethyl ester intermediates (e.g., ethyl 1-(2-(methylthio)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) are common precursors, with hydrolysis under basic conditions (LiOH/MeOH:H₂O) yielding carboxylic acids in >90% yields .
- The cyclohexyl substituent requires specialized coupling agents (e.g., HBTU/DIPEA) for N1 functionalization, as seen in similar protocols .
Crystallographic Behavior: Hydrogen-bonding patterns in pyrazole-4-carboxylic acids often form dimeric motifs via COOH···O=C interactions. For example, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid crystallizes in a monoclinic system with π-π stacking between aryl groups .
Biological Activity
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole-4-carboxylic acid family, which is characterized by a diverse range of biological activities. This compound exhibits unique structural features, including a cyclohexyl group and a trifluoromethyl group, which may enhance its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 262.23 g/mol. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, potentially improving interactions with biological targets.
Pharmacological Potential
Research indicates that pyrazole derivatives, including this compound, are being investigated for various therapeutic applications:
- Anticancer Activity : Pyrazole derivatives have shown promise as potential anticancer agents. For instance, modifications in the pyrazole structure can lead to significant inhibition of cancer cell proliferation. Similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity .
- Anti-inflammatory Properties : Some pyrazole derivatives exhibit anti-inflammatory effects by inhibiting specific biochemical pathways involved in inflammation. For example, studies have shown that certain analogs can inhibit TNF-alpha production and reduce IL-6 levels in vitro .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes or receptors due to its structural features. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, stabilizing the compound within the active site of target proteins.
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at specific phases (e.g., G2/M phase), which is crucial for their anticancer activity. This suggests that this compound could similarly affect cell cycle dynamics .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | Chlorine substitution | Anticancer | 10–20 |
| 4-Amino-5-phenylpyrazoles | Phenyl fragment | Anti-inflammatory | 15–30 |
| This compound | Cyclohexyl & trifluoromethyl groups | Potential anticancer & anti-inflammatory | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, cyclohexylhydrazine can react with ethyl trifluoromethylacetoacetate under reflux in ethanol, followed by cyclization using agents like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core . Subsequent hydrolysis of the ester group (e.g., with NaOH in aqueous ethanol) yields the carboxylic acid derivative. Optimization of reaction conditions (temperature, solvent, catalyst) is critical to avoid side products like regioisomers .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks for the cyclohexyl group (δ 1.2–2.1 ppm, multiplet) and pyrazole protons (δ 6.5–7.5 ppm) are key. The absence of ester protons (δ ~4.2 ppm, quartet) post-hydrolysis confirms successful conversion to the carboxylic acid .
- ¹³C NMR : Signals for the trifluoromethyl group (δ ~120 ppm, q, J = 280 Hz) and carboxylic acid carbonyl (δ ~170 ppm) are diagnostic .
- IR : A strong absorption band at ~1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch, while the absence of ester C=O (~1740 cm⁻¹) confirms hydrolysis .
Q. What solubility properties and purification methods are recommended for this compound?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for purification. Chromatography on silica gel with ethyl acetate/hexane (1:1) can resolve regioisomeric impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the regiochemistry of the pyrazole ring?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of the 1-cyclohexyl and 5-trifluoromethyl substituent positions. Crystals suitable for analysis are grown via slow evaporation of a saturated DCM/hexane solution. Key parameters include bond angles (N1–C4–C5 for carboxylate orientation) and torsion angles (cyclohexyl ring planarity) .
Q. What computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl group?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electron-withdrawing effects of the CF₃ group, influencing the pyrazole ring's aromaticity and carboxylic acid's acidity. HOMO-LUMO gaps and Mulliken charge distribution on the carboxylate oxygen can guide reactivity predictions in drug design .
Q. How do steric effects from the cyclohexyl group impact biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) compare binding affinities of cyclohexyl vs. smaller substituents (e.g., methyl) to target enzymes. Steric hindrance from the cyclohexyl group may reduce binding pocket accessibility, as observed in analogs with IC₅₀ shifts >10 μM in kinase inhibition assays .
Q. What analytical challenges arise in quantifying trace impurities via HPLC?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the parent compound from regioisomers and hydrolyzed byproducts. Method validation requires spiking with synthesized impurities and achieving resolution (R > 1.5). LC-MS (ESI⁻ mode) confirms molecular ions ([M-H]⁻ at m/z 305) .
Data Contradictions and Troubleshooting
Q. Discrepancies in reported melting points: How to address variability?
- Methodological Answer : Melting points may vary due to polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms. Ensure thorough drying (e.g., under high vacuum for 24 hr) and compare with literature values for the anhydrous form (e.g., mp 195–198°C for analogs) .
Q. Conflicting bioactivity data in different assay systems: How to validate?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, if a compound shows IC₅₀ = 2 μM in a kinase assay but no effect in cell culture, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (microsomal incubation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
